molecular formula C21H16BrNO3S B6072313 3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid

3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid

Cat. No.: B6072313
M. Wt: 442.3 g/mol
InChI Key: DDWIAVFPVNJBQW-UHFFFAOYSA-N
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Description

3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid is an organic compound that features a complex structure with a bromophenyl group, a sulfanylmethyl group, and a benzoylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid typically involves multiple steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable alkylating agent to form the 4-bromophenyl sulfanyl intermediate.

    Benzoylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the benzoylated product.

    Amidation: The benzoylated product is then reacted with 3-aminobenzoic acid under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfanyl]benzoic acid
  • 3-[(4-Bromophenyl)sulfanylmethyl]benzoic acid
  • 4-[(4-Bromophenyl)sulfanylmethyl]benzamide

Uniqueness

3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid is unique due to the presence of both a benzoylamino group and a sulfanylmethyl group attached to a benzoic acid core

Properties

IUPAC Name

3-[[4-[(4-bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO3S/c22-17-8-10-19(11-9-17)27-13-14-4-6-15(7-5-14)20(24)23-18-3-1-2-16(12-18)21(25)26/h1-12H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWIAVFPVNJBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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